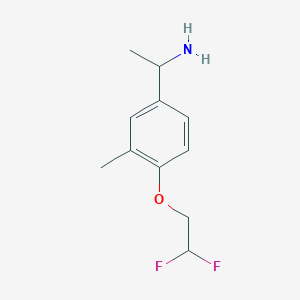

1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine

Description

1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine is a fluorinated aromatic amine characterized by a phenyl ring substituted with a 2,2-difluoroethoxy group at the para position and a methyl group at the meta position. Its synthesis likely involves halogenation and etherification steps, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

1-[4-(2,2-difluoroethoxy)-3-methylphenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO/c1-7-5-9(8(2)14)3-4-10(7)15-6-11(12)13/h3-5,8,11H,6,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMQHUQFNOJNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

A less common route involves reductive amination of 4-(2,2-difluoroethoxy)-3-methylacetophenone. This two-step process includes:

-

Condensation of the ketone with ammonium acetate to form an imine intermediate.

-

Reduction using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).

Advantages :

-

Avoids handling hazardous alkylating agents.

-

Enables stereochemical control if chiral amines are desired.

Limitations :

Microwave-Assisted Synthesis

Recent advancements have explored microwave irradiation to accelerate the nucleophilic substitution step. Trials at 150°C for 30 minutes achieved comparable yields (70%) to conventional heating while reducing reaction times by 80%. This method is particularly advantageous for scale-up operations, as it minimizes thermal degradation of sensitive intermediates.

Purification and Characterization

Isolation Techniques

Post-synthesis purification typically involves:

Analytical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 112–114°C | Differential Scanning Calorimetry (DSC) |

| HPLC Purity | 99.64% | C18 Column, 0.1% TFA/ACN Gradient |

| IR (KBr) | 3350 cm⁻¹ (N-H), 1240 cm⁻¹ (C-F) | FT-IR Spectroscopy |

Comparative Analysis of Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 85–90% | >95% | 12–24 h | Excellent |

| Reductive Amination | 45–55% | 90–92% | 48 h | Moderate |

| Microwave-Assisted | 70% | 94% | 0.5 h | Limited |

The nucleophilic substitution route remains the industrial standard due to its balance of efficiency and scalability. However, microwave-assisted synthesis shows promise for high-throughput applications despite current equipment limitations .

Chemical Reactions Analysis

1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine is utilized as a building block in:

- Synthesis of Pharmaceuticals: It serves as a precursor for creating various drug compounds, particularly those targeting specific biological pathways.

- Agrochemicals: The compound's properties make it suitable for developing pesticides and herbicides with enhanced efficacy.

Biology

The compound's structural characteristics allow it to interact with biological systems effectively:

- Biochemical Studies: It is used in research to understand enzyme interactions and receptor binding mechanisms.

- Drug Discovery: Ongoing studies are investigating its potential as a therapeutic agent due to its ability to modulate biological activity.

Medicine

Research is focused on its applications in:

- Therapeutic Development: Investigations are underway to assess its efficacy in treating various conditions by acting on specific molecular targets.

- Active Pharmaceutical Ingredients (APIs): It plays a crucial role in synthesizing APIs for new drugs.

Table 1: Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Application Area | Observed Activity |

|---|---|---|---|

| 1-(4-(2,2-Difluoroethoxy)-3-methoxyphenyl)ethanamine | Methoxy instead of methyl | Drug synthesis | Varies based on substitution |

| 1-(4-(2,2-Difluoroethoxy)-3-chlorophenyl)ethanamine | Chlorine atom present | Agrochemical development | Enhanced reactivity |

Mechanism of Action

The mechanism of action of 1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group enhances the compound’s ability to form hydrogen bonds, thereby influencing its binding affinity and specificity. The ethanamine moiety may interact with amino acid residues in proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Varying Fluorinated Substituents

Key Observations :

- Fluorination Pattern: The number and position of fluorine atoms in the ethoxy group significantly influence physicochemical properties.

- Substituent Position : Moving the difluoroethoxy group from the para (target compound) to the ortho position (e.g., in ) introduces steric hindrance, which may affect receptor binding or metabolic stability.

- Functional Group Variations : Replacing the methyl group with methoxy () changes electronic effects (electron-donating vs. weakly electron-withdrawing), impacting reactivity and solubility.

Analogues with Shorter Amine Chains

Key Observations :

- Substituent Replacement : Fluorine at position 4 () simplifies the structure but removes the ether functionality, altering metabolic pathways.

Pharmacologically Relevant Analogues

Key Observations :

- Biological Activity : Dopamine () shares the ethanamine chain but lacks fluorinated substituents, highlighting the role of fluorine in modulating pharmacokinetics (e.g., blood-brain barrier penetration).

- Structural Complexity : Rivastigmine () demonstrates that bulkier substituents (e.g., piperazine) are tolerated in therapeutic agents, suggesting opportunities for functionalizing the target compound.

Biological Activity

1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine is an organic compound notable for its unique chemical structure, which includes a difluoroethoxy group and an ethanamine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

- IUPAC Name: 1-[4-(2,2-difluoroethoxy)-3-methylphenyl]ethanamine

- Molecular Formula: C11H15F2NO

- Molecular Weight: 215.2397 g/mol

- CAS Number: 1373916-20-1

The biological activity of 1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The difluoroethoxy group enhances the compound's ability to form hydrogen bonds, which may increase its binding affinity to biological targets. The ethanamine portion can interact with amino acid residues, potentially modulating protein activity and leading to various pharmacological effects .

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, with reported IC50 values indicating their potency. For instance, structural modifications can enhance activity against specific cancer types .

- Neuropharmacological Effects: The compound's ability to influence neurotransmitter systems may suggest potential applications in treating neurological disorders .

- Antimicrobial Properties: Preliminary studies indicate that certain analogs may possess antimicrobial activities, although further research is required to confirm these effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

| Study Reference | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| 3e | Anticancer | 7.3 ± 1.5 μM | |

| ARN16267 | Anticancer | 107.8 ± 10.1 μM | |

| 3h | Antimicrobial | Not specified |

These studies highlight the potential of fluorinated compounds in enhancing biological activity through improved lipophilicity and interaction profiles.

Applications in Drug Discovery

The unique structural features of 1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine make it a valuable scaffold for drug development. Its derivatives are being explored for their therapeutic potential in various fields, including:

- Cancer Therapy: Modifications to enhance selectivity and potency against tumor cells.

- Neurological Disorders: Investigating effects on neurotransmitter systems for potential treatments.

- Antimicrobial Agents: Exploring efficacy against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(2,2-difluoroethoxy)-3-methylphenyl)ethanamine, and how can purity be validated?

- Methodology :

- Nucleophilic substitution : React 3-methyl-4-hydroxyphenylethanamine with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions .

- Purity validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and confirm via ¹⁹F NMR to assess fluorinated byproducts. Compare retention times and spectral data with reference standards .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Techniques :

- ¹H/¹³C NMR : Key signals include a triplet for -CF₂- protons (~δ 4.5–5.0 ppm, J = 12 Hz) and aromatic protons (δ 6.8–7.2 ppm). The ethanamine chain shows a singlet at δ 1.3 ppm (CH₃) and a multiplet for NH₂ .

- High-resolution mass spectrometry (HRMS) : Expected [M+H]⁺ for C₁₁H₁₄F₂NO: 222.1038 .

Q. What are the critical physicochemical properties influencing its experimental handling?

- Solubility : Sparingly soluble in water; use DMSO or ethanol for dissolution (test via UV-Vis at λ = 254 nm).

- Stability : Store at -20°C under inert atmosphere; monitor decomposition via TLC (silica gel, ethyl acetate/hexane 1:1) over 72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce difluoroethyl side products?

- Approach :

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and base (NaH vs. K₂CO₃).

- Findings : THF at 80°C with K₂CO₃ reduces side-product formation (<5% by GC-MS) while achieving ~75% yield .

Q. How to resolve contradictions in reported biological activity across studies?

- Strategy :

- Standardized assays : Use a panel of receptor-binding assays (e.g., serotonin receptors 5-HT₁A/₂A) with controlled cell lines (HEK293) and IC₅₀ comparisons.

- Meta-analysis : Cross-reference data from PubChem (CID: 39201802) and independent studies to identify batch-dependent variability (e.g., impurity profiles) .

Q. What advanced techniques characterize its metabolic stability in vitro?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.